molecular formula C₂₅H₁₉D₉N₂ B1152852 Des-chloromeclozine-d9

Des-chloromeclozine-d9

Cat. No.: B1152852
M. Wt: 365.56
Attention: For research use only. Not for human or veterinary use.
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Description

Des-chloromeclozine-d9 is a deuterated analog of des-chloromeclozine, a metabolite or impurity derived from meclozine, a histamine H1 receptor antagonist used for motion sickness and vertigo . The deuterated form (d9) replaces nine hydrogen atoms with deuterium, a stable isotope, to enhance metabolic stability and facilitate pharmacokinetic studies via mass spectrometry.

Properties

Molecular Formula

C₂₅H₁₉D₉N₂

Molecular Weight

365.56

Synonyms

1-(Diphenylmethyl)-4-[(3-methylphenyl)methyl]piperazined-d9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Meclozine (Non-Deuterated Parent Compound)

  • Molecular Formula : C25H27ClN2
  • Key Features :
    • Acts as an H1 antagonist with antiemetic properties.
    • Undergoes hepatic metabolism, producing metabolites like des-chloromeclozine.
  • Contrast with Des-chloromeclozine-d9 :
    • This compound lacks the chlorine atom (dechlorinated) and incorporates deuterium, reducing metabolic degradation rates compared to meclozine .

8-Dechloro-9-chloro Desloratadine

  • Molecular Formula : C19H19ClN2 (CAS 117811-13-9)
  • Key Features :
    • A desloratadine derivative with modified halogenation.
    • Used in allergy treatment as a metabolite or synthetic intermediate.
  • Contrast :
    • While both compounds are dechlorinated, 8-Dechloro-9-chloro Desloratadine retains a chlorine atom at position 9, whereas this compound is fully dechlorinated. Deuterium in this compound enhances isotopic labeling utility .

Deuterated Pharmaceuticals (e.g., Deutetrabenazine)

  • Deuterium Effect: Deuterium substitution slows CYP450-mediated metabolism, extending half-life. For example, deutetrabenazine (a deuterated vesicular monoamine transporter inhibitor) has a 2-fold longer half-life than non-deuterated analogs.
  • Relevance to this compound :
    • Similar deuteration strategies likely improve this compound’s utility in tracer studies by reducing metabolic interference .

Data Table: Comparative Analysis of this compound and Analogous Compounds

Compound Molecular Formula Deuterated? Chlorine Substitution Primary Use Key Finding(s)
Meclozine C25H27ClN2 No Yes (Cl at position) Antiemetic, antihistamine Rapid hepatic metabolism
This compound C25H18D9N2 (hypothetical) Yes No Metabolic tracer, pharmacokinetic studies Enhanced stability via deuteration
8-Dechloro-9-chloro Desloratadine C19H19ClN2 No Partial (Cl at C9) Allergy treatment intermediate Structural impurity with modified activity
Deutetrabenazine C19H23D3NO2 Yes N/A Huntington’s disease therapy 2-fold longer half-life vs. non-deuterated

Research Findings and Limitations

  • Synthetic Methods :
    • This compound may be synthesized via deuterium exchange reactions, akin to methods used for deuterated aldehydes or ketones (e.g., Dess-Martin periodinane oxidation in deuterated solvents) .
  • Analytical Challenges: Limited published studies specifically on this compound necessitate extrapolation from deuterated analogs. For example, deuterated clomethiazole () shares metabolic stability mechanisms but differs in target specificity.
  • Potential Applications: Isotopic labeling could enable precise tracking in bioavailability studies, similar to deuterated prilocaine analogs ().

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